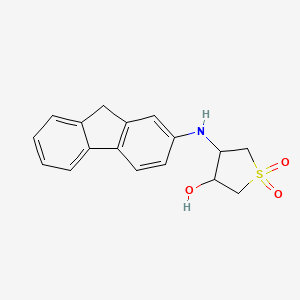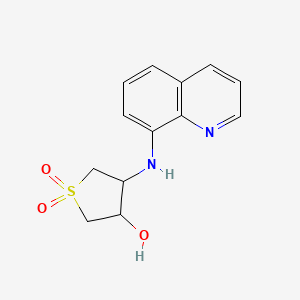![molecular formula C14H9BrCl2N2O3 B4307465 3-(5-bromo-2-furyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4307465.png)
3-(5-bromo-2-furyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole
Overview
Description
3-(5-bromo-2-furyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various experiments, and its synthesis method has been optimized to ensure its purity and effectiveness.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-furyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound can interact with DNA, leading to the formation of adducts that can inhibit DNA replication and induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound can induce apoptosis in cancer cells, and it can also inhibit the proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(5-bromo-2-furyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole in lab experiments is that it is a highly specific probe for DNA detection. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a safer option compared to other compounds. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could limit its potential applications in scientific research.
Future Directions
There are several future directions that could be explored with regards to 3-(5-bromo-2-furyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole. For example, further studies could be conducted to better understand its mechanism of action, which could lead to the development of more effective anti-cancer agents. Additionally, this compound could be further optimized to improve its specificity and sensitivity for DNA detection, which could have important applications in the field of diagnostics. Finally, this compound could be tested in vivo to determine its efficacy and safety in animal models, which could pave the way for clinical trials in humans.
Scientific Research Applications
3-(5-bromo-2-furyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various experiments, including its use as a fluorescent probe for DNA detection, as well as its potential as an anti-cancer agent.
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O3/c1-7(20-10-3-2-8(16)6-9(10)17)14-18-13(19-22-14)11-4-5-12(15)21-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFKWYIJNJJOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(O2)Br)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (5-chloro-2-methoxyphenyl)(fluoro)[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B4307382.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4307387.png)
![2-[1-(4-hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4307398.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4307401.png)
![N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4307405.png)
![N-[1-(4-hydroxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B4307409.png)



![3,5-dimethyl-4-nitro-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B4307445.png)
![methyl 6-tert-butyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4307448.png)
![5-[3-ethoxy-4-(2-morpholin-4-ylethoxy)benzylidene]-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4307455.png)
![methyl 3-nitro-5-{[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]carbonyl}benzoate](/img/structure/B4307462.png)
![6-imino-3-(3-methoxyphenyl)-1,8-dimethyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B4307477.png)